molecular formula C12H10ClN3O3S2 B12200272 (2E)-3-(2-chlorophenyl)-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide

(2E)-3-(2-chlorophenyl)-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide

Cat. No.: B12200272
M. Wt: 343.8 g/mol
InChI Key: URCZDZRSUDEFHA-VOTSOKGWSA-N
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Description

(2E)-3-(2-chlorophenyl)-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-chlorophenyl)-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiadiazole ring, the introduction of the chlorophenyl group, and the final coupling to form the enamide structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-chlorophenyl)-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(2E)-3-(2-chlorophenyl)-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(2-chlorophenyl)-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved in its mechanism of action are studied to understand how the compound exerts its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2E)-3-(2-chlorophenyl)-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C12H10ClN3O3S2

Molecular Weight

343.8 g/mol

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(5-methylsulfonyl-1,3,4-thiadiazol-2-yl)prop-2-enamide

InChI

InChI=1S/C12H10ClN3O3S2/c1-21(18,19)12-16-15-11(20-12)14-10(17)7-6-8-4-2-3-5-9(8)13/h2-7H,1H3,(H,14,15,17)/b7-6+

InChI Key

URCZDZRSUDEFHA-VOTSOKGWSA-N

Isomeric SMILES

CS(=O)(=O)C1=NN=C(S1)NC(=O)/C=C/C2=CC=CC=C2Cl

Canonical SMILES

CS(=O)(=O)C1=NN=C(S1)NC(=O)C=CC2=CC=CC=C2Cl

Origin of Product

United States

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